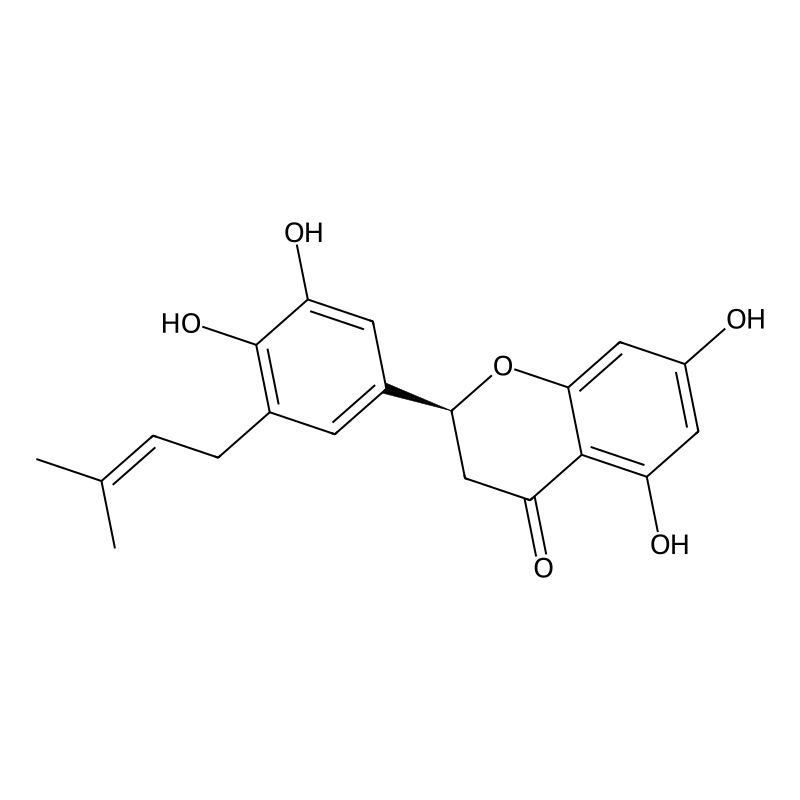

Sigmoidin B

Content Navigation

- 1. General Information

- 2. Sigmoidin B (CAS 87746-47-2): A Prenylated Flavanone for Selective Enzyme Inhibition and Biocompatible Formulations

- 3. The Structural Non-Interchangeability of Sigmoidin B in Pharmacological and Formulation Contexts

- 4. Quantitative Evidence for Procuring Sigmoidin B Over Analogs

Researchers needing selective 5-LOX inhibition and biocompatible nanoparticle synthesis face inconsistent results with non-prenylated flavonoids. Sigmoidin B delivers precise activity:

- Selective 5-LOX inhibitor with sustained 60-min PLA2 edema reduction.

- Enables 34.4 nm gold nanoparticles without cellular toxicity.

- Antigenotoxicity benchmark (IC50 18.7 μg/mL vs Aflatoxin B1).

Exact sourcing ensures assay reproducibility. In stock for global shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Sigmoidin B is a naturally occurring prenylated flavanone, primarily isolated from Erythrina species, characterized by a single 2'-prenyl group on its B-ring [1]. In commercial and research procurement, it is highly valued as a selective 5-lipoxygenase (5-LOX) inhibitor and a potent antioxidant capable of scavenging DPPH radicals [1]. Unlike generic, non-prenylated flavonoids, the prenyl moiety in Sigmoidin B significantly enhances its lipophilicity, facilitating superior cellular membrane penetration and target engagement [2]. Its established quantitative benchmarks in antigenotoxicity, sustained anti-inflammatory action, and low-toxicity nanoparticle synthesis make it a highly specific reference material for advanced pharmacological assays and green chemistry formulations [1].

Research Fit

5-LOX selective inhibition research fit (COX-1 sparing context)

DPPH radical scavenging assay context for antioxidant screening

Aflatoxin B1 genotoxicity screening context; reported antigenotoxic benchmark

Substituting Sigmoidin B with its close analog Sigmoidin A or non-prenylated flavanones leads to critical failures in assay reproducibility and formulation safety [1]. The specific presence of a single 2'-prenyl group on the B-ring of Sigmoidin B dictates its unique pharmacokinetic profile; for instance, it provides sustained inhibition in phospholipase A2 (PLA2) models where Sigmoidin A exhibits only transient effects [1]. Furthermore, in materials science, substituting Sigmoidin B with other flavonoids like durmillone during the green synthesis of gold nanoparticles results in unacceptable cellular toxicity [2]. Consequently, for procurement requiring precise 5-LOX selectivity, sustained in vivo action, or biocompatible nanoparticle capping, exact sourcing of Sigmoidin B is mandatory [1].

Substitution Risk

-

Prenyl group selectivity

Non-prenylated flavanones may lack reported 5-LOX selectivity and COX-1 sparing profile; substitution could shift pathway modulation context.

-

Analog model response

Sigmoidin A differs in in vivo anti-inflammatory model response (PLA2-induced edema); di-prenylation may not reproduce mono-prenylated activity profile.

-

Antigenotoxic protection

Dual DPPH scavenging and antigenotoxic protection (aflatoxin B1) may not be replicated by other prenylated flavanones; validate target-specific endpoints.

References

- [1] Njamen, D., et al. 'Anti-inflammatory Activities of Two Flavanones, Sigmoidin A and Sigmoidin B, From Erythrina sigmoidea.' Planta Medica, 70(2), 2004, 104-107.

- [2] University of Johannesburg Research Portal. 'Synthesis and Evaluation of Gold Nanoparticles using Flavonoids.' UJ Thesis, Chapter 4.

Sustained Anti-Inflammatory Efficacy in PLA2 Models

In phospholipase A2 (PLA2)-induced edema models, the specific prenylation pattern of Sigmoidin B confers prolonged biological activity compared to its structural analog, Sigmoidin A [1]. Quantitative assays demonstrate that Sigmoidin B maintains a robust 59% inhibition of edema formation at the 60-minute mark [1]. In contrast, Sigmoidin A produces only a mild, transient effect that peaks at 30 minutes and fails to sustain significant inhibition at 60 minutes [1].

| Evidence Dimension | Inhibition of PLA2-induced edema at 60 minutes |

| Target Compound Data | Sigmoidin B (59% inhibition) |

| Comparator Or Baseline | Sigmoidin A (Mild/negligible inhibition at 60 min) |

| Quantified Difference | Significant sustained efficacy at 60 min vs. transient 30-min effect |

| Conditions | In vivo PLA2-induced mouse paw edema model |

This sustained action makes Sigmoidin B the mandatory choice for formulating prolonged-release anti-inflammatory therapeutics where transient analogs would fail.

Biocompatibility and Monodispersity in Gold Nanoparticle Synthesis

Sigmoidin B serves as an exceptionally biocompatible reducing and capping agent for the synthesis of gold nanoparticles (AuNPs) [1]. Dynamic Light Scattering (DLS) confirms that Sigmoidin B yields monodisperse nanoparticles with an average size of 34.4 nm[1]. Crucially, in xCELLigence impedance assays, Sigmoidin B-AuNPs exhibited no significant cellular toxicity against normal cell lines, whereas nanoparticles synthesized using the comparator flavonoid durmillone demonstrated marked toxicity[1].

| Evidence Dimension | Nanoparticle cellular toxicity and size |

| Target Compound Data | Sigmoidin B-AuNPs (34.4 nm, non-toxic to normal cells) |

| Comparator Or Baseline | Durmillone-AuNPs (Toxic to normal cell lines) |

| Quantified Difference | Elimination of normal cell toxicity while maintaining sub-40nm monodispersity |

| Conditions | Modified Turkevich method synthesis; xCELLigence impedance assay on normal cell lines |

Procurement of Sigmoidin B is critical for materials scientists requiring non-toxic, green-synthesized metallic nanoparticles for biomedical applications.

Potent Antigenotoxic Activity Against Aflatoxin B1

Sigmoidin B demonstrates highly specific cytoprotective properties by inhibiting genotoxicity induced by the potent mycotoxin Aflatoxin B1 . In standardized assays, Sigmoidin B achieves this antigenotoxic effect with an IC50 of 18.7 μg/mL. This provides a measurable, quantitative benchmark for its use as a protective agent, distinguishing it from generic antioxidants that lack targeted data against specific mycotoxin-induced DNA damage .

| Evidence Dimension | Inhibition of Aflatoxin B1-induced genotoxicity |

| Target Compound Data | Sigmoidin B (IC50 = 18.7 μg/mL) |

| Comparator Or Baseline | Baseline Aflatoxin B1 exposure (Unprotected control) |

| Quantified Difference | Dose-dependent suppression of genotoxicity with a defined IC50 of 18.7 μg/mL |

| Conditions | In vitro Aflatoxin B1 genotoxicity assay |

This specific IC50 value allows toxicologists to reliably use Sigmoidin B as a positive control or lead compound in mycotoxin countermeasure studies.

Selective 5-Lipoxygenase (5-LOX) Inhibition

In the arachidonic acid metabolic pathway, Sigmoidin B functions as a selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in leukotriene synthesis[1]. Crucially, enzymatic profiling reveals that Sigmoidin B exerts this inhibitory effect without any off-target activity on cyclooxygenase-1 (COX-1) [1]. This strict selectivity profile prevents the dual-pathway interference commonly seen with broader non-steroidal anti-inflammatory drugs (NSAIDs)[1].

| Evidence Dimension | Enzyme inhibition selectivity (5-LOX vs. COX-1) |

| Target Compound Data | Sigmoidin B (Active 5-LOX inhibition) |

| Comparator Or Baseline | COX-1 (0% inhibition / No effect) |

| Quantified Difference | Absolute selectivity for 5-LOX over COX-1 |

| Conditions | In vitro arachidonic acid metabolism and enzyme inhibition assays |

Buyers designing targeted leukotriene-pathway inhibitors must select Sigmoidin B to avoid confounding data from COX-1 cross-reactivity.

Reference Standard for Selective 5-LOX Inhibition Assays

Directly leveraging its absolute selectivity for 5-lipoxygenase over COX-1, Sigmoidin B is an ideal analytical standard for screening novel leukotriene synthesis inhibitors[1].

Biocompatible Capping Agent for Nanomedicine

Based on its ability to produce monodisperse, 34.4 nm gold nanoparticles without inducing cellular toxicity, it is highly suited for green chemistry workflows in nanotherapeutics[2].

Lead Compound for Sustained Anti-Inflammatory Formulations

Due to its proven 60-minute sustained efficacy in PLA2-induced edema models, it is the preferred prenylated flavanone for developing long-acting anti-inflammatory topicals or oral drugs [1].

Positive Control in Mycotoxin Cytoprotection Studies

With a defined IC50 of 18.7 μg/mL against Aflatoxin B1 genotoxicity, Sigmoidin B serves as a reliable benchmark material for evaluating new antigenotoxic agents in food safety and toxicology research.

Application Fit

References

- [1] Njamen, D., et al. 'Anti-inflammatory Activities of Two Flavanones, Sigmoidin A and Sigmoidin B, From Erythrina sigmoidea.' Planta Medica, 70(2), 2004, 104-107.

- [2] University of Johannesburg Research Portal. 'Synthesis and Evaluation of Gold Nanoparticles using Flavonoids.' UJ Thesis, Chapter 4.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Wikipedia

Explore Compound Types